2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

Lipophilicity Aqueous Solubility Drug‑Likeness

2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one (CAS 1410669‑05‑4) is a bicyclic heterocycle belonging to the tetrahydropyrido[2,3‑d]pyrimidin‑4‑one class, featuring a morpholine substituent at the 2‑position. The molecular formula is C₁₁H₁₆N₄O₂ with a molecular weight of 236.27 g mol⁻¹.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
Cat. No. B12438285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(NC2=O)N3CCOCC3
InChIInChI=1S/C11H16N4O2/c16-10-8-2-1-3-12-9(8)13-11(14-10)15-4-6-17-7-5-15/h1-7H2,(H2,12,13,14,16)
InChIKeyBXIGURSOQCHOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholin-4-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one: Compound Identity and Key Specifications for Procurement


2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one (CAS 1410669‑05‑4) is a bicyclic heterocycle belonging to the tetrahydropyrido[2,3‑d]pyrimidin‑4‑one class, featuring a morpholine substituent at the 2‑position . The molecular formula is C₁₁H₁₆N₄O₂ with a molecular weight of 236.27 g mol⁻¹ . The compound is commercially available at 95 % purity and exhibits a calculated partition coefficient (LogP) of −0.035, indicative of substantial hydrophilicity conferred by the morpholine oxygen .

Why 2-(Morpholin-4-yl)-pyrido[2,3-d]pyrimidin-4-one Cannot Be Simply Replaced by In‑Class Analogs


The tetrahydropyrido[2,3‑d]pyrimidin‑4‑one scaffold is highly sensitive to the nature of the 2‑position substituent. Even minor alterations—such as exchanging the morpholine for a cyclopropyl, amino, or unsubstituted hydrogen—produce marked shifts in lipophilicity, hydrogen‑bonding capacity, and target‑binding profiles [1]. For instance, the morpholine oxygen introduces an additional hydrogen‑bond acceptor that is absent in 2‑alkyl or 2‑amino analogs, directly impacting solubility and protein‑ligand interaction geometry [2]. Furthermore, positional isomerism in the pyridopyrimidine ring fusion (e.g., pyrido[4,3‑d] vs. [2,3‑d]) can redirect kinase selectivity, meaning even regioisomeric morpholine derivatives are not interchangeable . Consequently, generic substitution without structural verification risks compromising assay reproducibility and lead‑optimization trajectories.

Quantitative Differentiation Evidence: 2-(Morpholin-4-yl)-pyrido[2,3-d]pyrimidin-4-one vs. Closest Analogs


Hydrophilicity Advantage: LogP −0.035 vs. 2‑Cyclopropyl Analog (Estimated LogP ≈ +0.8 to +1.2)

The target compound displays a calculated LogP of −0.035 , indicating substantially higher hydrophilicity than the 2‑cyclopropyl analog (CAS 1343451‑26‑2), for which the cyclopropyl group is expected to raise LogP into the +0.8 to +1.2 range based on fragment‑based estimates . This 1‑log‑unit shift corresponds to approximately a 10‑fold difference in octanol/water partitioning, directly impacting aqueous solubility and membrane permeability.

Lipophilicity Aqueous Solubility Drug‑Likeness

Hydrogen‑Bond Acceptor Count: 6 vs. 3 for 2‑Cyclopropyl and 4 for 2‑Amino Analogs

The morpholine substituent contributes an ether oxygen, raising the total hydrogen‑bond acceptor count to 6 (two pyrimidine N, carbonyl O, morpholine O, morpholine N, and saturated pyridine N) . In contrast, the 2‑cyclopropyl analog (CAS 1343451‑26‑2) possesses only 3 acceptors, and the 2‑amino analog (CAS 6964‑95‑0) possesses 4 acceptors [1]. The additional acceptor sites enhance water solubility and enable distinct hydrogen‑bonding patterns with kinase hinge regions or other protein pockets.

Hydrogen‑Bonding Target Engagement Solubility

Purity Specification: 95 % (Leyan) vs. 97 % (Cyclopropyl) and ≥95 % (Amino)—Batch Consistency and COA Availability

The target compound is supplied at 95 % purity by Leyan with a product‑specific Certificate of Analysis (COA) available . The 2‑cyclopropyl analog is available at 97 % purity from BLD Pharmatech , while the 2‑amino analog is listed as ≥95 % by Wanvibio [1]. Although the cyclopropyl analog offers marginally higher nominal purity, the target compound benefits from established commercial sourcing with documented lot‑specific quality metrics, reducing procurement risk for repeat studies.

Purity Quality Control Procurement

Regioisomeric Specificity: Pyrido[2,3‑d] vs. Pyrido[4,3‑d] Fusion Impacts Biological Target Engagement

The target compound bears the pyrido[2,3‑d]pyrimidine ring fusion, which is distinct from the pyrido[4,3‑d] isomer (CAS 1171618‑88‑4) . Literature on related 2‑morpholino‑pyridopyrimidine PI3Kα/mTOR inhibitors demonstrates that the [2,3‑d] series exhibits preferential PI3Kα selectivity, whereas the [3,2‑d] and [4,3‑d] isomers show altered selectivity profiles [1]. While no direct head‑to‑head data exist for the un‑elaborated 4‑one scaffold, the documented isomer‑dependent selectivity of the decorated analogs strongly implies that the ring fusion position is a critical determinant of target engagement.

Regioisomerism Kinase Selectivity Lead Optimization

Recommended Application Scenarios Based on Quantitative Evidence for 2-(Morpholin-4-yl)-pyrido[2,3-d]pyrimidin-4-one


Kinase Inhibitor Lead Optimization Requiring Solubility‑Enhancing Morpholine Incorporation

The low LogP (−0.035) and high hydrogen‑bond acceptor count (6) make this compound an ideal core scaffold for optimizing aqueous solubility in PI3Kα, mTOR, or dual PI3Kα/mTOR inhibitor programs, where morpholine‑hinge hydrogen bonding contributes to potency [2].

Structure‑Activity Relationship (SAR) Studies Exploring 2‑Position Substitution Effects

The morpholine group provides a direct comparator to 2‑cyclopropyl, 2‑amino, and 2‑unsubstituted analogs [1], enabling systematic evaluation of lipophilicity and hydrogen‑bonding contributions to target affinity and selectivity.

Chemical Biology Probe Development Targeting PI3K‑Dependent Pathways

Given the documented involvement of 2‑morpholino‑pyrido[2,3‑d]pyrimidine derivatives in anti‑thrombotic and oncology applications via PI3‑kinase inhibition [3], this compound serves as an entry point for synthesizing tool compounds to dissect PI3K‑mediated signaling.

Procurement for Compound Library Enhancement in Diversity‑Oriented Synthesis Collections

The unique combination of high hydrophilicity, multiple hydrogen‑bonding sites, and the pyrido[2,3‑d] fusion topology distinguishes it from other 2‑substituted tetrahydropyridopyrimidinones, adding chemical diversity to screening decks .

Quote Request

Request a Quote for 2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.